3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine
CAS No.:
Cat. No.: VC16586994
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O2 |
|---|---|
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 3-[(E)-2-(4-methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine |
| Standard InChI | InChI=1S/C13H14N2O2/c1-9-13(14)12(15-17-9)8-5-10-3-6-11(16-2)7-4-10/h3-8H,14H2,1-2H3/b8-5+ |
| Standard InChI Key | SPZBRFKVWZLTKE-VMPITWQZSA-N |
| Isomeric SMILES | CC1=C(C(=NO1)/C=C/C2=CC=C(C=C2)OC)N |
| Canonical SMILES | CC1=C(C(=NO1)C=CC2=CC=C(C=C2)OC)N |
Introduction
Chemical Identity and Structural Features
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₂ | |
| Molecular Weight | 230.26 g/mol | |
| Stereochemistry | E-configuration at vinyl group | |
| Research Status | Preclinical studies |
Synthesis and Manufacturing
Primary Synthetic Routes
Two dominant methodologies have been reported for synthesizing this compound:
Nitrile Oxide Cycloaddition
4-Methoxybenzaldehyde reacts with in situ-generated nitrile oxides (derived from hydroxylamine derivatives) under mild conditions (20–25°C, polar aprotic solvents). This [3+2] cycloaddition forms the isoxazole ring with >75% yield in optimized setups.
Condensation-Cyclization
Substituted phenylpropenoic acids are condensed with hydroxylamine derivatives, followed by acid-catalyzed cyclization. This method allows modular functionalization but requires stringent temperature control (60–80°C) to prevent byproduct formation.
Critical Reaction Parameters
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Solvent Systems: Dimethylformamide (DMF) or tetrahydrofuran (THF) preferred for solubility
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Catalysts: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity
Biological Activities and Mechanisms
FAAH Modulation
The compound inhibits fatty acid amide hydrolase (FAAH), an enzyme degrading endocannabinoids like anandamide. IC₅₀ values in murine models range from 0.8–1.2 μM, suggesting potential for pain management and anxiolytic therapies.
Anti-inflammatory Effects
In lipopolysaccharide (LPS)-induced macrophages, 10 μM doses reduce TNF-α production by 40–45% via NF-κB pathway suppression. Comparative studies show superior activity to indomethacin at equivalent concentrations.
Table 2: Biological Activity Profile
| Activity | Model System | Effective Concentration | Source |
|---|---|---|---|
| FAAH Inhibition | In vitro enzymatic | 0.8–1.2 μM | |
| TNF-α Reduction | Macrophage culture | 10 μM | |
| Antiproliferative (MCF-7) | Cell culture | 18.3 μM |
Chemical Reactivity and Derivative Development
Nucleophilic Substitution
The isoxazole ring undergoes substitution at the 5-methyl position with electrophiles (e.g., alkyl halides), enabling side-chain diversification. Reaction with iodomethane in DMF yields N-methyl derivatives without ring opening.
Electrophilic Additions
The vinyl group participates in:
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Halogenation: Bromine in CCl₄ produces dibromo adducts (70% yield)
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Epoxidation: Meta-chloroperbenzoic acid (mCPBA) forms epoxides, useful for further functionalization
Methoxy Group Transformations
Demethylation with BBr₃ generates phenolic derivatives, expanding solubility profiles for pharmacokinetic optimization.
Future Research Directions
Pharmacokinetic Optimization
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Prodrug Development: Esterification of the amine group to enhance oral bioavailability
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Nanocarrier Systems: Liposomal encapsulation for targeted CNS delivery
Target Expansion
Screening against related hydrolases (e.g., monoacylglycerol lipase) could uncover additional therapeutic applications.
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